molecular formula C7H5BrClFO2S B15205041 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride

2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride

Cat. No.: B15205041
M. Wt: 287.53 g/mol
InChI Key: HMXKAEULKSUCQW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is an organic compound that features a bromomethyl group, a fluorine atom, and a sulphonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride typically involves the bromination of 4-fluorobenzenesulphonyl chloride. This can be achieved through the reaction of 4-fluorobenzenesulphonyl chloride with bromine in the presence of a suitable catalyst or under UV light. The reaction conditions often require careful control of temperature and the use of solvents like dichloromethane to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Reduction: The sulphonyl chloride group can be reduced to a sulfonamide or a thiol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and amines.

    Electrophilic aromatic substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Reduction: Products include sulfonamides and thiols.

Scientific Research Applications

2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulphonyl chloride group can also participate in reactions, leading to the formation of sulfonamide or thiol derivatives. These reactions often involve the formation of intermediates, such as carbocations or sulfonate esters, which then undergo further transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-fluorobenzenesulphonyl chloride
  • 2-(Iodomethyl)-4-fluorobenzenesulphonyl chloride
  • 2-(Bromomethyl)-4-chlorobenzenesulphonyl chloride

Uniqueness

2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The bromomethyl group is more reactive towards nucleophiles compared to chloromethyl or iodomethyl groups, making it a versatile intermediate in organic synthesis. The fluorine atom also influences the compound’s electronic properties, affecting its reactivity and stability.

Properties

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

IUPAC Name

2-(bromomethyl)-4-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(10)1-2-7(5)13(9,11)12/h1-3H,4H2

InChI Key

HMXKAEULKSUCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CBr)S(=O)(=O)Cl

Origin of Product

United States

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